1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene

説明

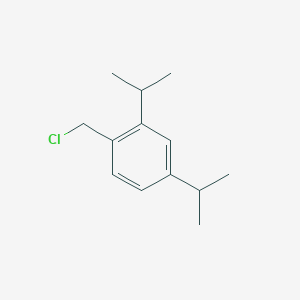

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is an organic compound with the molecular formula C13H19Cl It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two isopropyl groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene typically involves the chloromethylation of 2,4-bis(propan-2-yl)benzene. This can be achieved through the reaction of 2,4-bis(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Types of Reactions: 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thioethers.

Oxidation Products: Ketones or alcohols derived from the oxidation of isopropyl groups.

Reduction Products: Dechlorinated compounds or reduced benzene derivatives.

科学的研究の応用

A. Chemistry

- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into aromatic compounds .

B. Biology

- Biological Activity : Research indicates that this compound may interact with biomolecules, influencing enzyme inhibition and receptor binding. Its lipophilicity enhances membrane permeability, making it a candidate for studying drug interactions and metabolism .

C. Medicine

- Drug Development : The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis. Its ability to form covalent bonds with nucleophilic sites in biomolecules suggests possible applications in targeted drug delivery systems .

Industrial Applications

This compound finds utility in various industrial processes:

- Production of Specialty Chemicals : It is used in manufacturing specialty chemicals and polymers that require specific properties due to its unique chemical structure.

- Material Science : The compound can be incorporated into materials to enhance their chemical resistance and stability under various conditions.

A. Biological Studies

A study investigated the interactions of this compound with cytochrome P450 enzymes, revealing potential implications in drug metabolism and toxicity assessments. The compound's ability to modify enzyme activity highlights its relevance in pharmacological research.

B. Synthetic Applications

Research has documented the successful use of this compound in synthesizing novel organic frameworks that exhibit significant biological activities, such as antidiabetic and antioxidant properties. These findings underscore its importance as a versatile reagent in organic synthesis .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Intermediate for complex organic molecules | Facilitates nucleophilic substitutions |

| Biology | Study of enzyme interactions | Potential for drug metabolism studies |

| Medicine | Precursor for drug development | Explored for therapeutic properties |

| Industry | Production of specialty chemicals | Enhances material properties |

作用機序

The mechanism of action of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene depends on its chemical reactivity and interactions with other molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The isopropyl groups may influence the compound’s hydrophobicity and binding affinity to molecular targets.

類似化合物との比較

1-(Chloromethyl)-2-(propan-2-yl)benzene: Similar structure but with only one isopropyl group.

1-(Chloromethyl)-4-(propan-2-yl)benzene: Another isomer with different substitution pattern.

2-(Chloromethyl)-1,3-bis(propan-2-yl)benzene: A positional isomer with different placement of substituents.

Uniqueness: 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is unique due to the presence of two isopropyl groups, which can significantly influence its chemical and physical properties

生物活性

1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene, also known as a chloromethylated derivative of xylene, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with cytochrome P450 enzymes, antimicrobial properties, and implications in drug metabolism.

The compound features a chloromethyl group and two isopropyl substituents on a benzene ring. The presence of the chloromethyl group allows for nucleophilic attack, leading to covalent bonding with various biological molecules. Its lipophilicity (Log P values ranging from 2.61 to 4.88) suggests favorable membrane permeability, enhancing bioavailability in biological systems .

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. The compound's ability to modulate enzyme activity indicates potential implications in both therapeutic and toxicological contexts .

Antimicrobial Properties

Research into the antimicrobial properties of this compound suggests that it may possess biocidal activity due to its structural characteristics. The chloromethyl group and aromatic ring contribute to its potential effectiveness against various microorganisms. However, comprehensive studies are still needed to elucidate its efficacy and mechanisms of action .

The biological effects of this compound are primarily attributed to its chemical reactivity. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, which may disrupt normal cellular functions. Additionally, the hydrophobic nature of the isopropyl groups influences the compound's binding affinity to various molecular targets .

Inhibition Studies

A study examining the inhibitory effects on cytochrome P450 enzymes demonstrated that this compound significantly reduced the metabolic activity of CYP1A2 in vitro. This inhibition could alter the pharmacokinetics of drugs metabolized by this enzyme, highlighting the need for caution when co-administering medications that rely on CYP1A2 for clearance .

Antimicrobial Activity

In preliminary antimicrobial assays, this compound exhibited moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, further investigations are required to determine its spectrum of activity and potential clinical applications .

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits CYP1A2 and CYP2D6; affects drug metabolism |

| Antimicrobial Properties | Moderate activity against Staphylococcus aureus and Escherichia coli |

| Mechanism of Action | Forms covalent bonds with nucleophiles; alters enzyme activity |

| Lipophilicity (Log P) | Ranges from 2.61 to 4.88; indicates good membrane permeability |

Future Research Directions

Further studies are necessary to fully understand the biological activities of this compound. Key areas for future research include:

- Detailed Mechanistic Studies : Investigating the specific pathways through which this compound interacts with biological systems.

- Expanded Antimicrobial Testing : Evaluating its efficacy against a broader range of pathogens.

- In Vivo Studies : Assessing pharmacokinetics and potential toxicity in live models.

特性

IUPAC Name |

1-(chloromethyl)-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGGIWBIKGBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)CCl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615671 | |

| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122776-87-8 | |

| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。